molecular formula C5H2BrF2NO2S B2975286 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride CAS No. 2344679-95-2

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2975286
CAS No.: 2344679-95-2
M. Wt: 258.04
InChI Key: XQPUDFGTZPNUQY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a sulfonyl fluoride group at the 2-position, bromine at the 3-position, and fluorine at the 5-position. This structure combines electron-withdrawing substituents (Br, F) and a reactive sulfonyl fluoride group, making it valuable in medicinal chemistry and materials science. Sulfonyl fluorides are increasingly utilized as electrophilic warheads in covalent inhibitors due to their hydrolytic stability compared to sulfonyl chlorides .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPUDFGTZPNUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-fluoropyridine, followed by sulfonylation with a sulfonyl fluoride reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Functional Groups Key Properties/Applications Reference
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride Br (3), F (5), -SO₂F (2) Sulfonyl fluoride Hydrolytically stable; used in covalent inhibitors and click chemistry. Inferred
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (5), Cl (6), -SO₂Cl (3) Sulfonyl chloride Reactive intermediate for sulfonamide synthesis; less stable than sulfonyl fluorides.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Br (3), F (5), -CF₃ (2) Trifluoromethyl Electron-deficient scaffold for agrochemicals; resistant to metabolic degradation.
3-Bromo-2-chloropyridine-5-sulfonyl chloride Br (3), Cl (2), -SO₂Cl (5) Sulfonyl chloride Versatile building block for cross-coupling reactions; high reactivity.
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride Br (3), OMe (4), -OCF₃ (2), -SO₂Cl (5) Sulfonyl chloride, methoxy, trifluoromethoxy Complex substitution pattern for specialty chemicals; used in drug derivatization.

Key Comparison Points:

Reactivity of Sulfonyl Groups :

  • Sulfonyl fluorides (e.g., the main compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides (e.g., ), making them ideal for prolonged biological interactions .
  • Sulfonyl chlorides are more reactive in nucleophilic substitutions but require careful handling due to moisture sensitivity .

Substituent Effects: Trifluoromethyl (-CF₃) groups (e.g., ) enhance lipophilicity and metabolic stability, favoring agrochemical applications.

Positional Isomerism :

  • The position of sulfonyl groups (2- vs. 3-/5-) influences electronic and steric properties. For instance, 2-sulfonyl derivatives may exhibit better steric accessibility in enzyme binding pockets compared to 3-sulfonyl analogs .

Applications :

  • Sulfonyl fluorides are prioritized in covalent drug discovery (e.g., kinase inhibitors) due to their "clickable" reactivity .
  • Sulfonyl chlorides (e.g., ) are intermediates in sulfonamide antibiotics but face stability challenges.

Research Findings and Limitations

  • Synthetic Challenges : Halogenated pyridines with sulfonyl fluoride groups require controlled fluorination conditions to avoid byproducts. Evidence gaps exist regarding precise synthetic routes for the main compound.
  • Emerging Trends : Sulfonyl fluorides are gaining traction over chlorides in medicinal chemistry due to their stability and compatibility with bioorthogonal reactions .

Biological Activity

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural attributes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-bromo-5-fluoropyridine-2-sulfonyl fluoride
  • CAS Number : 2344679-95-2
  • Molecular Formula : C₅H₂BrF₂N O₂S
  • Molecular Weight : 228.04 g/mol

The compound is believed to exert its biological effects through the inhibition of specific enzymes involved in various biochemical pathways. Its sulfonyl fluoride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target proteins, which can lead to enzyme inhibition or modulation of signaling pathways.

Biological Activity

Research indicates that 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride may exhibit several biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for cellular processes. For example, studies indicate that similar sulfonyl fluorides can effectively inhibit farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins essential for cell signaling .
  • Antiproliferative Effects : Some derivatives of pyridine sulfonyl fluorides have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Experimental Data

  • Inhibition of Farnesyltransferase :
    • A study reported that modifications in the pyridine ring structure can enhance FTase inhibition potency. The introduction of bromine and fluorine substituents significantly increased the inhibitory activity compared to non-halogenated analogs .
    • Table 1 summarizes the IC50 values for various analogs, highlighting the enhanced activity of brominated compounds.
    CompoundIC50 (nM)Selectivity for FTase over GGTase
    3-Bromo-5-fluoropyridine-2-sulfonyl fluoride79 ± 307-fold more selective
    Non-halogenated analog>1000N/A
  • Anticancer Activity :
    • In vitro studies have shown that 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride exhibits cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies suggest a favorable absorption profile with moderate metabolic stability. However, detailed toxicological assessments are necessary to evaluate safety for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-bromo-5-fluoropyridine-2-sulfonyl fluoride, and how do their yields compare?

  • Answer : A common approach involves functionalizing halogenated pyridine precursors. For example, ortho-lithiation of 5-bromo-2-fluoropyridine with LDA (lithium diisopropylamide) at -78°C, followed by reaction with trimethylborate, yields boronic acid intermediates suitable for Suzuki couplings . Sulfonyl fluoride groups can be introduced via sulfonation with chlorosulfonic acid, followed by fluorination with KF or related agents. Yields vary based on reaction conditions: lithiation steps typically achieve >80% efficiency, while sulfonation/fluorination steps may drop to 50–70% due to competing side reactions .

Q. How can the purity and structural integrity of 3-bromo-5-fluoropyridine-2-sulfonyl fluoride be validated?

  • Answer : Use a combination of analytical techniques:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (e.g., δ -60 to -70 ppm for sulfonyl fluoride groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 278.92 for C5_5H2_2BrF2_2NO2_2S) .
  • Elemental Analysis : Validate Br/F stoichiometry (expected %Br: 28.6; %F: 13.7) .

Q. What are the key stability considerations for storing this compound?

  • Answer : The sulfonyl fluoride group is moisture-sensitive. Store under inert gas (argon) in anhydrous solvents (e.g., THF, DCM) at -20°C. Degradation via hydrolysis forms sulfonic acids, detectable by 1H^{1}\text{H} NMR (broad peaks near δ 4–5 ppm) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselective functionalization?

  • Answer : The electron-withdrawing sulfonyl fluoride and fluorine substituents direct electrophilic attacks to the meta position (C-5). For cross-coupling reactions, the bromine at C-3 acts as a leaving group in Suzuki-Miyaura reactions when paired with Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12h), achieving >75% yields . Computational studies (DFT) show that the LUMO at C-5 is stabilized by adjacent electron-withdrawing groups, favoring nucleophilic substitution .

Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (SNAr) reactions?

  • Answer : Competing pathways arise due to:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SNAr at C-5.
  • Catalyst Choice : CuI/1,10-phenanthroline systems promote Ullmann-type coupling at C-3, while Pd catalysts favor C-5 activation .
  • Leaving Group Mobility : Bromine at C-3 is less reactive than iodine, requiring higher temperatures (120°C vs. 80°C for iodo analogs) .

Q. How can contradictions in reported reaction yields for similar fluoropyridines be resolved?

  • Answer : Contradictions often stem from:

  • Impurity Profiles : Unreacted starting materials (e.g., residual boronic acids) may inflate yields. Use HPLC-MS to quantify byproducts .
  • Catalyst Deactivation : Pd leaching in Suzuki reactions reduces efficiency. Track Pd content via ICP-MS and optimize ligand ratios (e.g., 1:3 Pd: PPh3_3) .
  • Moisture Sensitivity : Trace water hydrolyzes sulfonyl fluoride groups, lowering functional yields. Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .

Q. What strategies optimize the synthesis of analogs via late-stage diversification?

  • Answer :

  • Parallel Synthesis : Use the bromine at C-3 for cross-coupling to introduce aryl/heteroaryl groups (e.g., Suzuki, Negishi).
  • Sulfonyl Fluoride Exchange : Replace the sulfonyl fluoride with thiols via nucleophilic substitution (e.g., NaSH in DMF, 60°C) to generate sulfonamides or sulfonic esters .
  • Fluorine Retention : Avoid basic conditions (pH >9) to prevent defluorination. Monitor using 19F^{19}\text{F} NMR .

Methodological Tables

Table 1 : Comparison of Cross-Coupling Conditions for C-3 Bromine Substitution

Reaction TypeCatalyst SystemSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh3_3)4_4Dioxane/H2_2O8078
UllmannCuI/PhenanthrolineDMF12065
StillePd2_2(dba)3_3/AsPh3_3Toluene10082

Table 2 : Stability of 3-Bromo-5-fluoropyridine-2-sulfonyl Fluoride Under Storage Conditions

ConditionDegradation (%)*Time (Weeks)Detected Byproducts
-20°C (Argon)<512None
25°C (Air)354Sulfonic acid, Br^-
4°C (DCM)158Partial hydrolysis
*Quantified via 1H^{1}\text{H} NMR .

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